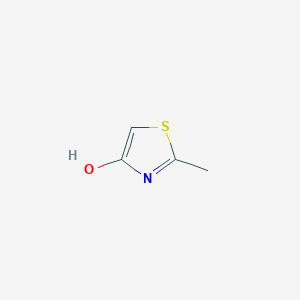![molecular formula C11H16N4O5 B025794 Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo- CAS No. 109418-98-6](/img/structure/B25794.png)
Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TMPA and is a derivative of pyrimidine.
Aplicaciones Científicas De Investigación
TMPA has been studied for its potential applications in various fields such as cancer research, enzymology, and drug discovery. In cancer research, TMPA has been shown to inhibit the growth of cancer cells by targeting the enzyme dihydrofolate reductase (DHFR). DHFR is a key enzyme involved in DNA synthesis and is overexpressed in many types of cancer cells. TMPA has also been studied for its potential use as a drug to treat bacterial infections. In enzymology, TMPA has been used as a tool to study the mechanism of action of DHFR and other enzymes.
Mecanismo De Acción
TMPA is a competitive inhibitor of DHFR, which means that it binds to the enzyme's active site and prevents the enzyme from performing its normal function. DHFR is essential for the synthesis of thymidine, which is a building block of DNA. By inhibiting DHFR, TMPA prevents the synthesis of DNA, which leads to the death of cancer cells and bacteria.
Efectos Bioquímicos Y Fisiológicos
TMPA has been shown to have low toxicity and is well-tolerated in animal studies. In cancer cells, TMPA has been shown to induce apoptosis (programmed cell death) and inhibit cell growth. In bacterial cells, TMPA has been shown to inhibit cell growth and induce cell death. However, further studies are needed to fully understand the biochemical and physiological effects of TMPA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TMPA in lab experiments is its high potency and specificity for DHFR. This makes it a useful tool for studying the mechanism of action of DHFR and other enzymes. However, one limitation of using TMPA is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on TMPA. One area of interest is the development of TMPA-based drugs for cancer and bacterial infections. Another area of interest is the use of TMPA as a tool to study the mechanism of action of DHFR and other enzymes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TMPA and its potential applications in other fields.
Métodos De Síntesis
TMPA can be synthesized through a multi-step process starting with the reaction of 5-amino-2,4,6-trimethylpyrimidine with ethyl acetoacetate. The resulting compound is then reacted with hydrazine hydrate to form the hydrazide derivative. Finally, the hydrazide is reacted with pentanoic acid anhydride to produce TMPA.
Propiedades
IUPAC Name |
5-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O5/c1-14-9(12)8(10(19)15(2)11(14)20)13-6(16)4-3-5-7(17)18/h3-5,12H2,1-2H3,(H,13,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEMRYJYHNLJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)CCCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618192 |
Source


|
| Record name | 5-[(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo- | |
CAS RN |
109418-98-6 |
Source


|
| Record name | 5-[(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

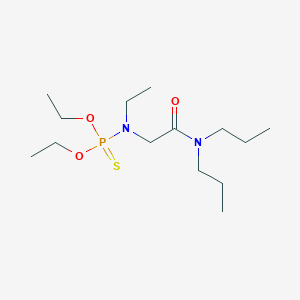
![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)


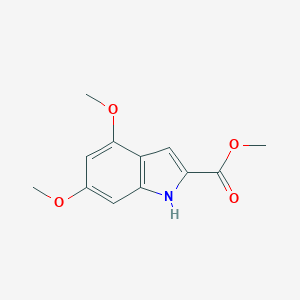
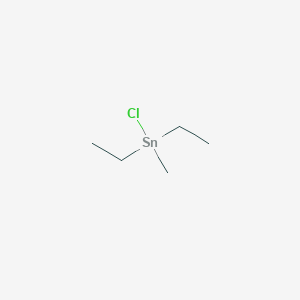
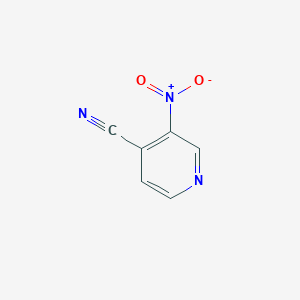
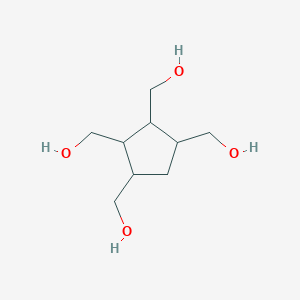
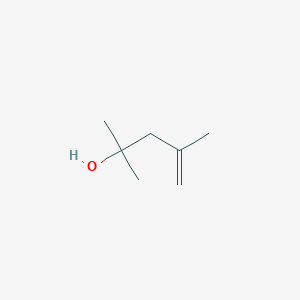
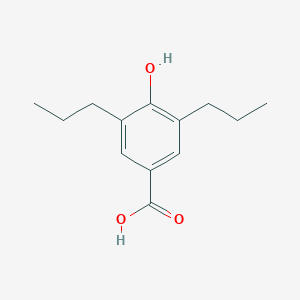
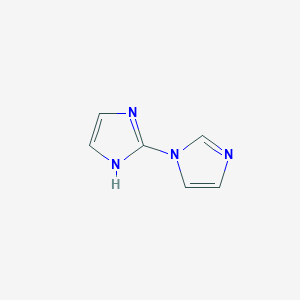
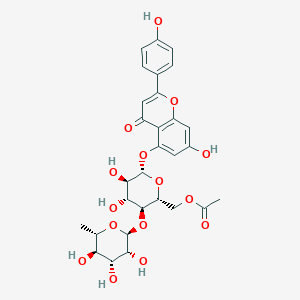
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25737.png)
